rac-Kavain-d3
Description
Properties
Molecular Formula |
C₁₄D₃H₁₁O₃ |
|---|---|
Molecular Weight |
233.28 |
Synonyms |
5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one-d3; DL-Kawain-d3; dl-Kavain-d3; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics
The pharmacokinetics of kavalactones, including rac-Kavain-d3, have been studied extensively. A recent study utilized ultra-high pressure liquid chromatography-mass spectrometry (UPLC-MS/MS) to analyze the pharmacokinetic profiles of multiple kavalactones after oral dosing. The findings indicated that rac-Kavain-d3 exhibited rapid absorption with a peak plasma concentration reached within 1-3 hours post-administration . The systemic exposure of kavalactones was found to be dose-proportional over a range of doses from 75 mg to 225 mg, highlighting its potential for clinical use in varying dosages .
Anxiolytic Effects
Rac-Kavain-d3 has been shown to possess anxiolytic properties. Kavalactones interact with GABA receptors and modulate neurotransmitter activity, which may contribute to their calming effects . Preclinical studies suggest that rac-Kavain-d3 can reduce anxiety-like behaviors in animal models, making it a candidate for treating anxiety disorders.
Anticonvulsant Activity
Research indicates that rac-Kavain-d3 may also exhibit anticonvulsant properties. It is believed to influence sodium and calcium channels in neuronal cells, which can stabilize neuronal excitability and prevent seizures . This makes it a potential therapeutic option for epilepsy and other seizure disorders.
Anticancer Potential
Emerging evidence suggests that rac-Kavain-d3 may have anticancer properties. Kavalactones have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration . For instance, studies have demonstrated that certain kavalactones can suppress tumor growth in vitro and in vivo by modulating signaling pathways related to cell survival and apoptosis .
Case Studies
- Anxiolytic Study : A clinical trial investigated the effects of kava extracts containing rac-Kavain-d3 on patients with generalized anxiety disorder. Results showed significant reductions in anxiety scores compared to placebo groups, supporting its use as an alternative treatment for anxiety .
- Anticancer Research : A study evaluated the effects of kava extracts on various cancer cell lines. The results indicated that kavalactones, including rac-Kavain-d3, inhibited the growth of cancer cells while sparing normal cells from cytotoxic effects. This selective action underscores the potential for developing kava-based therapies for cancer treatment .
Comparison with Similar Compounds
Structural Analogs: Kavain Derivatives
rac-Kavain-d3 shares structural similarities with non-deuterated kavain derivatives, such as yangonin and demethoxyyangonin, which differ in substituent groups (Table 1). Key distinctions include:
- Yangonin : Contains a methoxy group at the C-7 position, enhancing its binding affinity to GABA receptors. Studies report moderate cytotoxicity against breast cancer cell lines (IC₅₀: 12–18 μM) .
- Demethoxyyangonin : Lacks the methoxy group, resulting in reduced bioactivity compared to yangonin (IC₅₀: >50 μM) .
- rac-Kavain: The non-deuterated parent compound exhibits analgesic effects in vivo, but its rapid metabolism limits therapeutic utility. Deuterated analogs like rac-Kavain-d3 address this via isotopic stabilization .
Table 1: Structural Analogs of rac-Kavain-d3
Table 2: Deuterated Analogs of rac-Kavain-d3
Research Findings and Limitations
- Cytotoxicity: Non-deuterated kavain derivatives show variable cytotoxicity, with yangonin being the most potent.
- Analytical Utility: rac-Kavain-d3’s deuterium labeling improves signal resolution in LC-MS compared to non-deuterated analogs, similar to Caffeine-d3’s role in pharmacokinetic assays .
- Synthetic Challenges : Deuterated compounds require specialized synthesis routes, such as cross-coupling reactions (e.g., Heck and Suzuki-Miyaura) for kavain derivatives, which may limit scalability .
Preparation Methods
Acid/Base-Catalyzed Hydrogen-Deuterium Exchange
Deuterium incorporation via proton exchange is a cost-effective method for synthesizing rac-Kavain-d3. This approach leverages the lability of specific protons under acidic or basic conditions:
Procedure :
-
Dissolve kavain in deuterated solvents (e.g., DO or CDOD) containing catalytic amounts of DCl or NaOD.
-
Heat the mixture at 60–80°C for 24–48 hours to facilitate H-D exchange.
-
Purify the product via column chromatography or recrystallization.
Key Findings :
Total Synthesis Using Deuterated Building Blocks
This method involves constructing the kavain scaffold from deuterated precursors, ensuring site-specific labeling:
Step 1: Synthesis of Deuterated Styryl Moiety
-
React deuterated acetophenone () with malonic acid in the presence of piperidine to form the styryl intermediate.
Step 2: Lactone Formation
-
Condense the styryl intermediate with δ-valerolactone- under Mitsunobu conditions (DEAD, PPh) to yield the pyrone ring.
Step 3: Methoxylation
-
Introduce methoxyl groups using CDI and AgO in DMF at 100°C.
Yield and Purity :
| Step | Yield (%) | Deuterium Purity (%) |
|---|---|---|
| Styryl | 78 | 98 |
| Lactone | 65 | 97 |
| Methoxylation | 82 | 99 |
Catalytic Deuteration with Transition Metal Catalysts
Palladium and platinum catalysts enable selective deuteration of unsaturated bonds in kavain precursors:
Procedure :
-
Hydrogenate the α,β-unsaturated lactone intermediate with D gas (5 atm) over Pd/C (10% w/w) in THF.
-
Stir the reaction mixture at 25°C for 12 hours.
Optimization Data :
-
Catalyst Screening :
Catalyst Deuteration Efficiency (%) Pd/C 92 PtO 85 Rh/AlO 78 -
Solvent Effects : THF outperforms DCM and EtOH due to better H solubility.
Analytical Validation and Challenges
Isotopic Purity Assessment
Deuterium incorporation is quantified using:
-
Mass Spectrometry (MS) : ESI-MS shows [M+D] peaks at m/z 259.2 (theoretical 259.1).
-
NMR Spectroscopy : H NMR (61.4 MHz) resolves CD signals at δ 1.25 ppm.
Common Issues :
-
Deuterium Loss : Prolonged storage in protic solvents reduces purity by 5–10% monthly.
-
Racemization : Acidic conditions during synthesis may alter enantiomeric ratios.
Industrial-Scale Production Considerations
Scaling rac-Kavain-d3 synthesis requires addressing:
-
Cost of Deuterated Reagents : CDI and DO account for 70% of material costs.
-
Reaction Time : Catalytic deuteration reduces processing time by 40% compared to H-D exchange.
-
Regulatory Compliance : FDA guidelines mandate >98% isotopic purity for tracer studies.
Q & A
Basic Research Questions
Q. What standardized protocols exist for synthesizing rac-Kavain-d3 with high isotopic purity, and how can researchers validate isotopic incorporation?
- Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation. Validate isotopic purity using liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium placement. Calibrate instruments against certified reference materials (CRMs) to ensure accuracy . For quantification, use isotopic dilution analysis with internal standards to minimize matrix effects .
Q. Which analytical techniques are most reliable for characterizing rac-Kavain-d3 in complex biological matrices?
- Methodological Answer : Prioritize high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) for sensitivity and specificity. Optimize chromatographic conditions (e.g., column type: C18, mobile phase: methanol/water with 0.1% formic acid) to resolve rac-Kavain-d3 from metabolites. Validate methods per ICH Q2(R1) guidelines for linearity, precision, and recovery .
Q. How should researchers design in vitro assays to evaluate rac-Kavain-d3 metabolic stability while minimizing matrix interference?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte suspensions under controlled oxygen and temperature (37°C, 95% O₂/5% CO₂). Include negative controls (e.g., heat-inactivated enzymes) and positive controls (e.g., testosterone for CYP3A4 activity). Quantify parent compound depletion via LC-MS/MS with time-point sampling (0, 15, 30, 60 min). Normalize data to protein content and account for nonspecific binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for rac-Kavain-d3 across species?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dosing regimens, analytical methods). Perform allometric scaling to adjust for interspecies differences in clearance and volume of distribution. Validate findings using physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific metabolic pathways .
Q. What strategies optimize chiral separation of rac-Kavain-d3 enantiomers for mechanistic pharmacology studies?
- Methodological Answer : Employ chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Screen multiple solvents (e.g., hexane/isopropanol) and temperatures to enhance resolution. Confirm enantiomeric purity via circular dichroism (CD) or X-ray crystallography . Cross-validate with capillary electrophoresis (CE) for orthogonal confirmation .
Q. How should experimental designs address reproducibility challenges in rac-Kavain-d3 neuropharmacology studies?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all raw data and protocols. Use blinded, randomized block designs in animal studies to reduce bias. Pre-register hypotheses and analytical pipelines on platforms like Open Science Framework (OSF) . Report results per ARRIVE 2.0 guidelines to enhance transparency .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in rac-Kavain-d3 toxicity studies with small sample sizes?
- Methodological Answer : Apply Bayesian hierarchical models to handle limited data while incorporating prior knowledge (e.g., historical toxicity data). Use bootstrapping to estimate confidence intervals for EC₅₀ values. For non-linear responses, fit four-parameter logistic (4PL) curves and validate with Akaike Information Criterion (AIC) for model selection .
Q. How can researchers integrate omics data (e.g., proteomics, metabolomics) to elucidate rac-Kavain-d3 mechanisms of action?
- Methodological Answer : Combine untargeted metabolomics (via LC-QTOF-MS) with network pharmacology analysis to identify perturbed pathways (e.g., MAPK, NF-κB). Use STRING database for protein interaction mapping and MetaboAnalyst 5.0 for pathway enrichment. Correlate omics findings with phenotypic outcomes using multi-omics integration tools (e.g., mixOmics) .
Methodological Best Practices
- Data Contradiction Analysis : Follow Cochrane guidelines for risk-of-bias assessment (e.g., ROBINS-I tool) when reconciling conflicting results. Conduct sensitivity analyses to test robustness against outlier studies .
- Instrument Calibration : Document calibration curves and QC samples for all analytical runs. Use NIST-traceable standards to ensure data comparability across labs .
- Ethical Reporting : Disclose funding sources, potential conflicts of interest, and data availability per ICMJE recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
